An In-depth Technical Guide to 1,5-Dimethyl-triazolo[4,3-a]quinoline: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1,5-Dimethyl-triazolo[4,3-a]quinoline: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline: Structure, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, a heterocyclic compound of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, potential synthetic routes, and prospective therapeutic applications. While specific experimental data for this exact derivative is limited in publicly accessible literature, this guide leverages established principles and data from structurally related analogs to provide a robust framework for its scientific exploration.
Core Chemical Structure and Properties
1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline belongs to the fused heterocyclic family of triazoloquinolines. Its structure is characterized by a quinoline ring system fused with a 1,2,4-triazole ring. The nomenclature specifies methyl groups at the 1 and 5 positions of the fused system.
The foundational chemical information for this compound is available through public chemical databases.[1][2][4]
| Property | Value | Source |
| Molecular Formula | C12H11N3 | PubChem[1] |
| Molecular Weight | 197.24 g/mol | PubChem[1] |
| IUPAC Name | 1,5-dimethyl-[1][2][3]triazolo[4,3-a]quinoline | PubChem[1] |
| CAS Number | 35359-26-3 | ChemicalBook[2][4] |
| SMILES | CC1=CC2=NN=C(N2C3=CC=CC=C13)C | PubChem[1] |
| InChI | InChI=1S/C12H11N3/c1-8-7-12-14-13-9(2)15(12)11-6-4-3-5-10(8)11/h3-7H,1-2H3 | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
Structural Insights: The fusion of the electron-rich triazole ring with the quinoline scaffold creates a unique electronic and steric environment. The methyl substitutions at the 1 and 5 positions are expected to influence the molecule's lipophilicity, metabolic stability, and potential interactions with biological targets. The planarity of the fused aromatic system suggests potential for DNA intercalation, a mechanism of action for some anticancer agents.[5]
Synthetic Pathways and Methodologies
Conceptual Synthetic Workflow
Caption: A plausible synthetic pathway for 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of a Substituted Hydrazinoquinoline Intermediate
The synthesis would likely commence with a suitably substituted quinoline. For the target molecule, a 2-chloro-6-methylquinoline could be a logical starting material.
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Reaction: 2-chloro-6-methylquinoline is reacted with hydrazine hydrate.
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Rationale: The highly nucleophilic hydrazine displaces the chloro group at the 2-position of the quinoline ring to form the corresponding 2-hydrazinyl-6-methylquinoline. This reaction is a standard method for introducing a hydrazine moiety onto a heterocyclic core.[3]
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Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at reflux temperatures.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove impurities, and dried. Further purification can be achieved by recrystallization.
Step 2: Cyclization to Form the Triazole Ring
The key step is the cyclization of the hydrazinoquinoline intermediate to form the fused triazole ring.
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Reaction: The 2-hydrazinyl-6-methylquinoline intermediate is reacted with an appropriate orthoester, in this case, likely triethyl orthoacetate, to introduce the C1-methyl group and facilitate ring closure.
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Rationale: The orthoester serves as a one-carbon synthon. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to form the stable aromatic triazole ring. The choice of triethyl orthoacetate provides the necessary carbon and methyl group for the 1-position of the final product.
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Conditions: The reaction is typically heated at reflux, often without a solvent or in a high-boiling solvent like xylene.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved through column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Self-Validating System: The identity and purity of the synthesized compound at each step should be rigorously confirmed using standard analytical techniques:
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Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the methyl groups.
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Mass Spectrometry (MS): To verify the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Therapeutic Applications and Drug Development Insights
The[1][2][3]triazolo[4,3-a]quinoline scaffold and related fused triazole systems are considered "privileged structures" in medicinal chemistry due to their recurrence in a wide range of biologically active compounds.[9][10]
Areas of Therapeutic Interest
Based on the activities of structurally similar compounds, 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline could be investigated for the following pharmacological activities:
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Anticancer Activity: Many quinoline and triazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11][12] The planar nature of the fused ring system suggests that DNA intercalation could be a possible mechanism of action.[5]
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Anticonvulsant Activity: Research has shown that some 1,2,4-triazolo[4,3-a]quinoline derivatives possess significant anticonvulsant properties.[8]
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Antimicrobial Activity: The quinoline and triazole moieties are independently known to be present in numerous antibacterial and antifungal agents.[6]
Hypothetical Drug Discovery and Development Workflow
For a novel compound like 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, a systematic screening cascade would be employed to evaluate its therapeutic potential.
Caption: A conceptual workflow for the preclinical evaluation of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline.
Expertise in Experimental Choices:
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Primary Screening: A broad panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) would be used to identify any selective cytotoxicity.
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Mechanism of Action Studies: If cytotoxic activity is confirmed, subsequent assays would be designed to elucidate the mechanism. These could include DNA binding assays (e.g., UV-Vis titration, fluorescence quenching), cell cycle analysis, and apoptosis assays.
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ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial. Poor physicochemical properties are a major cause of drug candidate failure. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and liver microsomal stability assays are standard.
Conclusion
1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline represents a molecule of significant interest within the broader class of fused heterocyclic compounds. While specific biological data for this derivative remains to be published, its structural features and the established pharmacological profile of the triazoloquinoline scaffold suggest its potential as a lead compound in drug discovery, particularly in the areas of oncology and neurology. The synthetic and evaluative frameworks presented in this guide provide a solid foundation for researchers to undertake the synthesis, characterization, and biological investigation of this promising molecule. Further empirical studies are warranted to fully elucidate its chemical and pharmacological properties.
References
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PubChem. (n.d.). 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2023). [1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Retrieved from [Link]
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PubMed. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,4‐trazolo[1,5‐a] quinoline derivatives 372(a–l). Retrieved from [Link]
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MDPI. (2023). 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. Retrieved from [Link]
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ResearchGate. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Retrieved from [Link]
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PubMed. (2026). Synthesis, Activity Evaluation, and Molecular Docking of 3-Quinolin(one)ly-[1][2][3]triazolo[4,3-b][1][2][3][6]tetrazine Derivatives as c-Met Inhibitors. Retrieved from [Link]
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ResearchGate. (2021). synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. Retrieved from [Link]
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Jazan University. (2020). Triazoloquinolines I. Retrieved from [Link]
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PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
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Springer. (2022). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of 1,2,4‐triazolo[1,5‐a]quinolines.[a]. Retrieved from [Link]
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PubMed. (2020). c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies. Retrieved from [Link]
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White Rose Research Online. (2024). Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[1][2][3]-triazoline core possessing an acetylated carbohy. Retrieved from [Link]
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